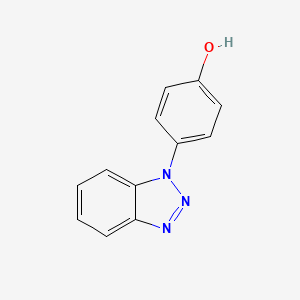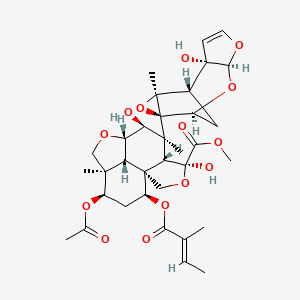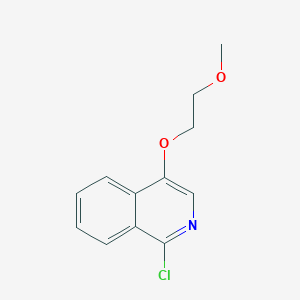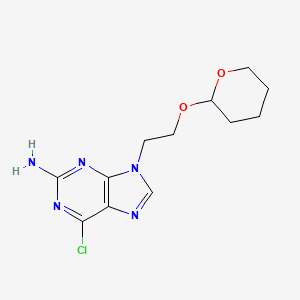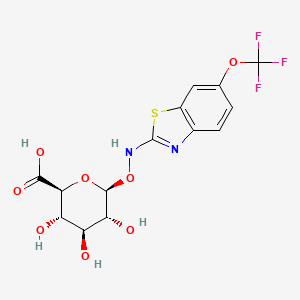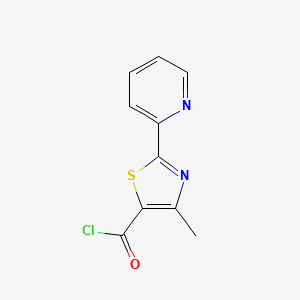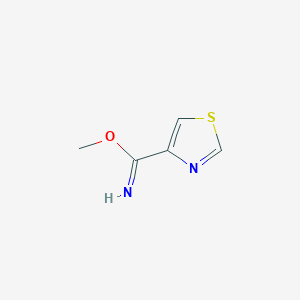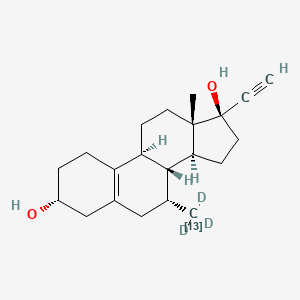
Hydrazine, 2-furanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, 2-furanyl- is an organic compound that features a hydrazine group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazine, 2-furanyl- can be synthesized through the coupling of hydrazines with furanyl aldehydes. One common method involves the use of mechanochemical techniques, where the reaction is carried out in a planetary ball mill. The reaction typically requires a maximum time of 180 minutes, divided into six cycles of 30 minutes each .
Industrial Production Methods
Industrial production of hydrazine, 2-furanyl- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 2-furanyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of furanyl hydrazones.
Reduction: Reduction reactions can convert hydrazones back to hydrazines.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Solvents such as methanol and acetonitrile are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions include various hydrazones and substituted hydrazines, which can have significant biological and chemical activities .
Scientific Research Applications
Hydrazine, 2-furanyl- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of hydrazones, which are important intermediates in organic synthesis.
Medicine: The compound is being investigated for its potential use in developing new pharmaceuticals with antimicrobial properties.
Mechanism of Action
The mechanism of action of hydrazine, 2-furanyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrazones, which can inhibit the activity of certain enzymes, leading to antimicrobial effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with the metabolic processes of microorganisms .
Comparison with Similar Compounds
Hydrazine, 2-furanyl- can be compared with other similar compounds, such as:
Nifroxazide: A hydrazone with a furanyl scaffold used as an intestinal antiseptic.
Furazolidone: Another furanyl hydrazone with antimicrobial properties.
Dantrolene: A hydrazone used as a muscle relaxant.
Nifurzide: A furanyl hydrazone with antibacterial activity.
Hydrazine, 2-furanyl- is unique due to its specific structure and the range of biological activities it exhibits. Its ability to form stable hydrazones makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C4H6N2O |
|---|---|
Molecular Weight |
98.10 g/mol |
IUPAC Name |
furan-2-ylhydrazine |
InChI |
InChI=1S/C4H6N2O/c5-6-4-2-1-3-7-4/h1-3,6H,5H2 |
InChI Key |
VMRFHNHXJQAPQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid](/img/structure/B13857449.png)
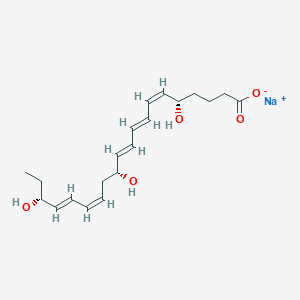
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13857457.png)
![1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane](/img/structure/B13857463.png)
